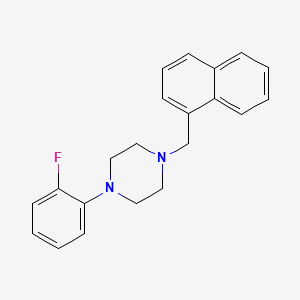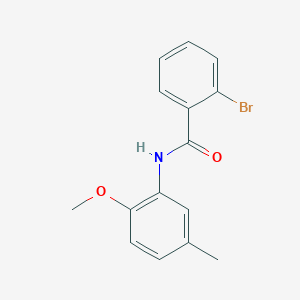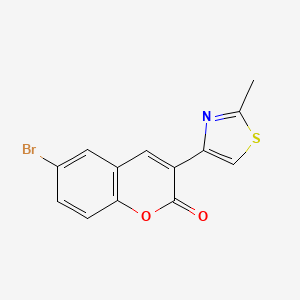
1-(2-fluorophenyl)-4-(1-naphthylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine derivatives hold significant therapeutic potential across a wide range of applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The chemical structure of piperazine, a six-membered nitrogen-containing heterocycle, allows for versatile modifications that can significantly alter its pharmacological properties. Such modifications to the substitution pattern on the piperazine nucleus can result in molecules with varied medicinal potential (Rathi et al., 2016).
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-(2-fluorophenyl)-4-(1-naphthylmethyl)piperazine, typically involves strategies that introduce functional groups to the piperazine core to target specific receptors or biological pathways. Common methods include nucleophilic substitution reactions, wherein piperazine acts as a nucleophile to substitute leaving groups in electrophilic substrates, and cross-coupling reactions, which form new carbon-nitrogen bonds to attach various aryl or alkyl groups to the piperazine nucleus. These synthetic routes are crucial for developing compounds with desired pharmacological profiles (Sikazwe et al., 2009).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, a flexible scaffold that can accommodate various substituents, influencing the compound's interaction with biological targets. Structural modifications, such as the introduction of fluorophenyl and naphthylmethyl groups, can enhance the molecule's lipophilicity, molecular stability, and affinity for specific receptors, significantly impacting its pharmacodynamic and pharmacokinetic properties (Chopra et al., 2023).
Chemical Reactions and Properties
Arylpiperazine derivatives, including the compound , undergo various chemical reactions, reflecting their complex interaction with biological systems. These reactions can include N-dealkylation, a common metabolic pathway for arylpiperazine derivatives, which affects their pharmacological activity and bioavailability. Understanding these chemical properties is essential for predicting the behavior of these compounds in biological contexts and for designing molecules with optimal therapeutic effects (Caccia, 2007).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of fluorine atoms, for instance, can increase the compound's lipophilicity and stability, making it more suitable for drug development. These physical characteristics are crucial for determining the compound's suitability for different dosage forms and administration routes (Bakhotmah & Al-Otaibi, 2020).
Chemical Properties Analysis
The chemical properties of 1-(2-fluorophenyl)-4-(1-naphthylmethyl)piperazine, such as reactivity, stability under physiological conditions, and interaction with biological molecules, are pivotal in its therapeutic application. The electron-withdrawing fluorine atom and the lipophilic naphthylmethyl group contribute to the compound's ability to penetrate biological membranes and to bind selectively to its target receptors, influencing its efficacy and safety profile as a therapeutic agent (Qiu et al., 2009).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-4-(naphthalen-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2/c22-20-10-3-4-11-21(20)24-14-12-23(13-15-24)16-18-8-5-7-17-6-1-2-9-19(17)18/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXMKRYCORIDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(2-chlorophenyl)sulfonyl]-3-ethyl-3-piperidinyl}methanol](/img/structure/B5663104.png)
![2-[2-(4-chlorophenyl)vinyl]-1H-perimidine](/img/structure/B5663112.png)
![1-{2-methyl-5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B5663118.png)
![ethyl 3,5-dimethyl-2-[(4-methylphenyl)hydrazono]-2H-pyrrole-4-carboxylate](/img/structure/B5663120.png)
![N-[2-(1,3-benzodioxol-4-ylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B5663125.png)
![2-[(mesitylmethyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5663126.png)
![N-{3-[(1-methylpiperidin-4-yl)oxy]propyl}pyrimidin-4-amine](/img/structure/B5663132.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5663161.png)
![8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5663169.png)
![1-[2-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]piperidin-2-one](/img/structure/B5663176.png)

![4-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5663189.png)
![N-{[(2-methoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5663190.png)